N-(4-phenylbutyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-phenylbutyl)naphthalene-2-sulfonamide is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives . This compound is characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position, and a phenylbutyl group attached to the nitrogen atom of the sulfonamide
Preparation Methods
The synthesis of N-(4-phenylbutyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-phenylbutylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-phenylbutyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4-phenylbutyl)naphthalene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . Additionally, the phenylbutyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(4-phenylbutyl)naphthalene-2-sulfonamide can be compared with other similar compounds, such as:
Naphthalene-2-sulfonamide: Lacks the phenylbutyl group, resulting in different chemical and biological properties.
N-butyl-4-ethyldiamino-1,8-naphthalene imide: Contains an imide group instead of a sulfonamide group, leading to different reactivity and applications.
Sulfadiazine: A sulfonamide antibiotic with a different aromatic structure and biological activity.
Properties
Molecular Formula |
C20H21NO2S |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(4-phenylbutyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H21NO2S/c22-24(23,20-14-13-18-11-4-5-12-19(18)16-20)21-15-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-14,16,21H,6-7,10,15H2 |
InChI Key |
VELKBJAZHQAHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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